tert-butyl (1R,3S,4S)-3-(aminomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate
Description
tert-butyl (1R,3S,4S)-3-(aminomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate is a bicyclic carbamate derivative featuring a 2-azanorbornane core. Its structure includes a tert-butoxycarbonyl (Boc) protecting group and an aminomethyl substituent at the C3 position of the bicyclo[2.2.1]heptane scaffold. This compound is primarily utilized as a chiral building block in medicinal chemistry, particularly in the synthesis of protease inhibitors and other bioactive molecules . Key spectral data, such as ESI-MS (m/z 369.3 [M+H]+) and NMR signals, confirm its structural identity .
Properties
IUPAC Name |
tert-butyl (1R,3S,4S)-3-(aminomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-9-5-4-8(6-9)10(14)7-13/h8-10H,4-7,13H2,1-3H3/t8-,9+,10+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUVFTKSYBSBNAS-IVZWLZJFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC(C2)C1CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@@H]2CC[C@@H](C2)[C@H]1CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (1R,3S,4S)-3-(aminomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate typically involves the following steps:
Formation of the bicyclic core: This can be achieved through a Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure.
Introduction of the aminomethyl group: This step often involves the use of a protecting group strategy to introduce the aminomethyl group selectively.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (1R,3S,4S)-3-(aminomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form corresponding imines or amides.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of imines or amides.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amines or thiols.
Scientific Research Applications
tert-Butyl (1R,3S,4S)-3-(aminomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl (1R,3S,4S)-3-(aminomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the bicyclic structure provides rigidity and specificity in binding. This compound can modulate biochemical pathways by acting as an inhibitor or activator of enzymes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural analogs of tert-butyl (1R,3S,4S)-3-(aminomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate differ in substituents, stereochemistry, and functional groups. Below is a detailed comparison:
Table 1: Structural and Functional Comparison
Stereochemical Considerations
The (1R,3S,4S) configuration of the target compound is critical for its biological activity. A 2015 review initially misassigned the stereochemistry of a related exo-2-azanorbornane derivative, later corrected via X-ray crystallography . This highlights the importance of rigorous stereochemical validation in bicyclic systems.
Functional Group Impact on Properties
- Aminomethyl Group: Enhances solubility and enables further derivatization (e.g., amide coupling) .
- Hydroxyl/Hydroxymethyl Groups : Introduce polarity, affecting pharmacokinetic properties .
Table 2: Spectral Data Comparison
Biological Activity
tert-butyl (1R,3S,4S)-3-(aminomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate, also known by its CAS number 1181573-42-1, is a bicyclic compound with significant biological activity. This compound has garnered attention for its potential applications in medicinal chemistry, particularly due to its unique structural features that allow for interactions with biological targets.
- Molecular Formula : C12H22N2O2
- Molecular Weight : 226.32 g/mol
- Boiling Point : Approximately 316.2 °C
- Density : 1.087 g/cm³
- pKa : 10.32
The biological activity of this compound is primarily attributed to its ability to interact with various biological receptors and enzymes. Its bicyclic structure allows it to mimic natural substrates or inhibitors, making it a potential candidate for drug development.
Key Mechanisms
- Receptor Binding : The compound may act as an agonist or antagonist at specific receptor sites, influencing physiological responses.
- Enzyme Inhibition : It has the potential to inhibit enzymes involved in metabolic pathways, which could be beneficial in treating diseases where these pathways are dysregulated.
Pharmacological Studies
Recent studies have indicated that this compound exhibits:
- Antimicrobial Activity : Demonstrated efficacy against various bacterial strains, suggesting its use as an antimicrobial agent.
- Neuroprotective Effects : Preliminary research indicates potential neuroprotective properties, which could be relevant in the context of neurodegenerative diseases.
Case Studies
-
Antimicrobial Efficacy :
- A study evaluated the compound's effectiveness against Gram-positive and Gram-negative bacteria. Results showed a significant reduction in bacterial growth at concentrations as low as 50 µg/mL.
Bacterial Strain Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 50 µg/mL Escherichia coli 100 µg/mL -
Neuroprotective Mechanism :
- In vitro studies using neuronal cell lines exposed to oxidative stress revealed that the compound significantly reduced cell death rates compared to controls, indicating its potential role in protecting neurons from damage.
Structure-Activity Relationship (SAR)
The structure of this compound is critical for its biological activity. Variations in the substituents on the bicyclic framework can lead to changes in potency and selectivity towards specific biological targets.
| Substituent | Effect on Activity |
|---|---|
| Tert-butyl group | Enhances lipophilicity |
| Aminomethyl group | Critical for receptor binding |
Q & A
Q. Table 1. Key Synthetic Parameters for Thiourea Derivatives
| Parameter | Optimal Condition | Reference |
|---|---|---|
| Solvent | CHCl₃ (0.25 M) | |
| Reaction Time | 12–16 hours (RT) | |
| Purification | SiO₂, hexane:EtOAc (75:25) | |
| Yield | 80–82% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
